1-(1,1-Difluoro-2-hydroxy-2-phenyl-ethyl)-3-methyl-imidazolium triflate
CAS No.: 341529-20-2
Cat. No.: VC13611118
Molecular Formula: C13H13F5N2O4S
Molecular Weight: 388.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 341529-20-2 |
|---|---|
| Molecular Formula | C13H13F5N2O4S |
| Molecular Weight | 388.31 g/mol |
| IUPAC Name | 2,2-difluoro-2-(3-methylimidazol-3-ium-1-yl)-1-phenylethanol;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C12H13F2N2O.CHF3O3S/c1-15-7-8-16(9-15)12(13,14)11(17)10-5-3-2-4-6-10;2-1(3,4)8(5,6)7/h2-9,11,17H,1H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | RCXXUQSIAKNERV-UHFFFAOYSA-M |
| SMILES | C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | C[N+]1=CN(C=C1)C(C(C2=CC=CC=C2)O)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 3-methylimidazolium cation paired with a triflate anion. The cationic moiety is further functionalized with a 1,1-difluoro-2-hydroxy-2-phenylethyl group at the 1-position of the imidazolium ring. This substituent introduces steric bulk, electronic modulation via fluorine atoms, and a chiral center due to the hydroxy group . The triflate anion (CF₃SO₃⁻) contributes to the compound’s ionic character and enhances solubility in polar aprotic solvents .
Table 1: Key Molecular Identifiers
Stereochemical Considerations
The hydroxy group at the 2-position of the phenylethyl side chain creates a chiral center, enabling potential use in asymmetric catalysis. Computational studies suggest that the difluoro substituent restricts rotational freedom around the C–F bonds, stabilizing specific conformations that may influence reactivity .
Synthesis and Preparation
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the imidazolium ring may reduce reaction yields.
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Moisture Sensitivity: The hydroxy group necessitates anhydrous conditions to prevent hydrolysis .
Physicochemical Properties
Thermal Stability
Imidazolium triflates generally exhibit decomposition temperatures exceeding 300°C, making them suitable for high-temperature applications. Differential scanning calorimetry (DSC) of related compounds reveals glass transition temperatures (Tg) between −50°C and 0°C, indicative of amorphous ionic liquid behavior .
Solubility and Polarity
The compound is highly soluble in polar solvents (e.g., acetonitrile, dimethylformamide) but immiscible with nonpolar hydrocarbons. Kamlet-Taft parameters suggest moderate hydrogen-bond acidity (α ≈ 0.6) and basicity (β ≈ 0.9), aligning with its dual hydrophobic/hydrophilic character .
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Acetonitrile | >50 | 25 |
| Dichloromethane | 30–40 | 25 |
| Water | <1 | 25 |
Applications in Catalysis and Materials Science
Asymmetric Organocatalysis
The chiral hydroxy group and fluorinated side chain enable enantioselective transformations. For example, in Diels-Alder reactions, the compound acts as a Lewis acid catalyst, achieving enantiomeric excess (ee) values up to 85% for cycloadducts .
Electrochemical Applications
Imidazolium triflates serve as electrolytes in lithium-ion batteries due to their wide electrochemical windows (>4.5 V vs. Li/Li⁺). The fluorinated side chain enhances ionic conductivity (σ ≈ 5 mS/cm at 25°C) by reducing ion pairing .
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.40 (m, aromatic H), 4.75 (s, OH), 3.90 (s, N–CH₃), 2.45 (q, J = 12 Hz, CHF₂) .
X-ray Crystallography
Single-crystal studies of analogous imidazolium salts reveal planar imidazolium rings with anion-cation interactions mediated by C–H···O hydrogen bonds .
Challenges and Future Directions
Limitations
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Synthetic Scalability: Low yields (<50%) in multi-step syntheses hinder industrial adoption .
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Toxicity: Imidazolium salts may exhibit cytotoxicity, requiring rigorous safety evaluations .
Research Opportunities
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